FEMA 4774

Description

Contextualization within Advanced Organic Chemistry Research

FEMA 4774 is a substituted quinoline (B57606) derivative, a class of heterocyclic organic compounds known for their diverse biological activities and complex synthesis. nih.govmedkoo.combiosynth.comwikipedia.org Research involving this compound within advanced organic chemistry includes the investigation of its structural properties, reactivity, and participation in various chemical transformations. The presence of functional groups such as an amino group, a carboxylic acid, an ether linkage, and a substituted amide within the quinoline core provides multiple centers for potential chemical reactions and modifications. nih.govmedkoo.combiosynth.comwikipedia.org Studies in this area may explore novel synthetic routes, reaction mechanisms, and the impact of structural variations on the compound's properties.

Role in Molecular Design and Synthesis Research

The synthesis of complex organic molecules like this compound is a significant area of research. Investigations have focused on developing efficient and scalable methods for its preparation and that of related aminoquinoline compounds. researchgate.netresearchgate.netresearchgate.net Research in this domain involves designing synthetic strategies to assemble the specific molecular architecture of this compound. This includes the exploration of different reaction conditions, reagents, and sequences to optimize yield, purity, and sustainability of the synthesis process. researchgate.netresearchgate.netresearchgate.net

Two synthetic approaches for related aminoquinoline compounds, including the core structure found in this compound, have been reported. One strategy involves the reaction of ortho-aminobenzonitriles with β-ketoesters, utilizing Lewis acids such as FeCl₃. researchgate.net Another approach focuses on an enamine synthesis between an alkyl acetoacetate (B1235776) and an aminobenzonitrile, followed by conversion to the aminoquinoline under basic conditions. researchgate.net Specific synthesis pathways for this compound itself have been described, involving steps such as amidation of hydroxypivalic acid with isopropylamine (B41738), followed by subsequent reactions to form the quinoline ring system and incorporate the remaining functional groups. researchgate.netresearchgate.net An industrial synthesis route has also been developed, detailing specific reagents, equivalents, temperatures, and reaction times for individual steps, with reported yields for these steps. researchgate.netresearchgate.net

Reported Yields from a New Industrial Synthesis of this compound (Illustrative Steps)

| Step | Key Reagents/Conditions | Reported Yield |

| a) Formation of intermediate amide | iPrNH₂, H₃BO₃, PhMe, 175 °C, 24 h | 91 % |

| b) Reaction with 2-amino-6-fluorobenzonitrile | tBuOK, MeTHF, 70 °C, 8 h | 83 % |

| c) Reaction with Methyl acetoacetate | PTSA, 75 °C, 8 h, 20 mbar | 73 % |

| d) Cyclization and hydrolysis (two steps) | i. EtONa, EtOH, 80 °C, 4.5 h; ii. NaOH, H₂O, 100 °C, 8 h | 95 % |

Note: This table presents illustrative yields for specific steps within a reported industrial synthesis route for this compound, based on available research findings. researchgate.netresearchgate.net

Molecular design research related to this compound may involve modifying its structure to explore the relationship between chemical structure and its activity as a taste modulator. This includes synthesizing analogues with variations in the side chain or the quinoline core to understand how these changes affect binding affinity and efficacy at the T1R2/T1R3 receptor.

Positioning within Contemporary Chemoinformatics and Computational Chemistry Studies

Chemoinformatics and computational chemistry play an increasingly vital role in modern chemical research, providing tools for analyzing, interpreting, and predicting chemical and biological data. researchgate.netmdpi.com While specific detailed studies on this compound using these methods were not extensively detailed in the provided snippets, the compound's nature and activity suggest its relevance in these fields.

Chemoinformatics approaches could be applied to analyze databases containing structural and activity data of this compound and related compounds to identify structural patterns correlated with sweet taste modulation. researchgate.netmdpi.com This could involve quantitative structure-activity relationship (QSAR) studies to build predictive models for the activity of new analogues. researchgate.net

Computational chemistry methods, such as molecular docking and dynamics simulations, could be used to study the interaction of this compound with the T1R2/T1R3 sweet taste receptor at an atomic level. researchgate.net These studies can provide insights into the binding mode, key interactions, and conformational changes involved in receptor activation. researchgate.net Such computational analyses can guide the rational design of new, more potent, or selective taste modulators. The broader field also encompasses using computational methods for reaction design and prediction in synthesis. chemrxiv.org

Overview of Major Research Domains Related to this compound

The primary research domain associated with this compound is its function as a positive allosteric modulator of the sweet taste receptor TAS1R2/TAS1R3. medkoo.comwikipedia.org Research in this area investigates the mechanism by which this compound enhances the perception of sweetness, including studies on receptor binding and signal transduction pathways. medkoo.comwikipedia.org Sensory evaluation tests are also a key component, assessing the extent to which this compound increases the sweetness of substances like sucrose (B13894). biosynth.com

Another major research domain is the development of efficient and scalable synthetic methods for producing this compound and related aminoquinoline compounds. researchgate.netresearchgate.netresearchgate.net This involves process chemistry research focused on optimizing reaction conditions, improving yields, and addressing potential manufacturing challenges. researchgate.netresearchgate.net

Furthermore, research into the broader class of aminoquinoline compounds with sweetness-enhancing properties represents a related domain, positioning this compound as a key example within this group. researchgate.net

| Research Domain | Key Focus Areas |

| Taste Receptor Modulation | Mechanism of action on T1R2/T1R3, binding studies, signal transduction, sensory evaluation. medkoo.combiosynth.comwikipedia.org |

| Organic Synthesis and Process Development | Development of efficient and scalable synthetic routes, optimization of reaction conditions, yield improvement. researchgate.netresearchgate.netresearchgate.net |

| Molecular Design (Structure-Activity Relationships) | Synthesis and evaluation of analogues to understand the impact of structural changes on activity. |

| Chemoinformatics and Computational Chemistry | QSAR studies, molecular docking, dynamics simulations to predict activity and understand receptor interactions. researchgate.netmdpi.comchemrxiv.org |

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-[2,2-dimethyl-3-oxo-3-(propan-2-ylamino)propoxy]-2-methylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4/c1-10(2)21-18(25)19(4,5)9-26-13-8-6-7-12-15(13)16(20)14(17(23)24)11(3)22-12/h6-8,10H,9H2,1-5H3,(H2,20,22)(H,21,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXLOOCFQPJWBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=N1)C=CC=C2OCC(C)(C)C(=O)NC(C)C)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019836 | |

| Record name | 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white solid, Lightly milky aroma | |

| Record name | 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2177/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in 1.9 mM phosphate buffer, pH 7.1, Soluble (in ethanol) | |

| Record name | 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2177/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1359963-68-0 | |

| Record name | 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1359963680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-5-(3-(ISOPROPYLAMINO)-2,2-DIMETHYL-3-OXOPROPOXY)-2-METHYLQUINOLINE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCE6H7E9VS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Advanced Methodologies for Fema 4774

Retrosynthetic Analysis and Key Precursor Chemistry

Retrosynthetic analysis of FEMA 4774 suggests potential disconnections that lead back to simpler, readily available starting materials. Based on reported synthetic routes, key structural fragments include a substituted quinoline (B57606) core, an oxypropoxydimethyl group, and an isopropylamide moiety.

Two distinct synthetic approaches have been reported for this compound, implicitly outlining key precursor chemistry. A "discovery synthesis" route involves the use of isopropylamine (B41738), 2-amino-6-fluorobenzonitrile, and ethyl acetoacetate (B1235776) as primary building blocks. nih.gov Another approach, described as a "new industrial synthesis," utilizes isopropylamine, 2-amino-6-fluorobenzonitrile, and methyl acetoacetate. fishersci.ca These precursors contribute the essential chemical functionalities and carbon skeletons required to construct the final this compound structure through a series of controlled reactions.

Development of Novel Synthetic Pathways

Research has focused on developing scalable synthetic methods for substituted aminoquinoline compounds, including this compound, with potential applications as sweetness-enhancing agents. One reported strategy involves the reaction of ortho-aminobenzonitriles with β-ketoesters in the presence of stoichiometric amounts of FeCl3. An alternative strategy centers on an enamine synthesis utilizing alkyl acetoacetate and aminobenzonitrile. The resulting enaminonitrile is subsequently converted into the aminoquinoline core under basic conditions. These approaches represent advancements in the synthetic methodology for this class of compounds.

Catalyst Design and Optimization in this compound Synthesis

The synthesis of this compound employs specific catalysts to facilitate key reaction steps. In the reported industrial synthesis, boric acid (H3BO3) is utilized in one step, while p-toluenesulfonic acid (PTSA) is employed in another. fishersci.ca The discovery synthesis mentions the use of HOBt (Hydroxybenzotriazole) and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in one of the reaction steps. nih.gov While the general principles of catalyst design and optimization are crucial in chemical synthesis, detailed information specifically on the design and optimization process for the catalysts used in the synthesis of this compound was not extensively available in the consulted sources.

Green Chemistry Principles in this compound Manufacturing Processes

The development of synthetic routes for compounds like this compound has considered principles of green chemistry. One reported scalable synthetic method is described as being consistent with green chemistry principles, aiming to improve the selection and design of less hazardous reagents in industrial processes. Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include waste prevention, the design of safer chemicals, and energy efficiency. Adopting these principles in the manufacturing of this compound can lead to reduced environmental impact and improved safety.

Derivatization Strategies for Structural Modification and Library Generation

Information specifically detailing derivatization strategies for the structural modification and library generation of this compound was not found within the scope of the consulted search results.

Sophisticated Analytical Chemistry Techniques for Fema 4774 Characterization

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are pivotal in determining the molecular structure of FEMA 4774, offering detailed insights into its atomic composition and bonding arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are utilized to map the chemical environment of each hydrogen and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the various protons in the molecule. For instance, the aromatic protons on the quinoline (B57606) ring would appear in the downfield region (typically 7.0-8.5 ppm), while the aliphatic protons of the isopropyl and dimethyl groups would be found in the upfield region (generally 0.9-4.0 ppm). The coupling patterns (splitting of signals) would provide information about adjacent protons, helping to piece together the connectivity of the molecular framework.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon environments in this compound. The chemical shifts of the carbon signals would indicate the type of carbon atom (e.g., aromatic, carbonyl, aliphatic). For example, the carbonyl carbons of the carboxylic acid and amide groups would resonate at the most downfield positions.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.21 | d | 1H | Aromatic CH |

| 7.85 | d | 1H | Aromatic CH |

| 7.53 | t | 1H | Aromatic CH |

| 6.89 | s | 2H | NH₂ |

| 4.15 | sept | 1H | Isopropyl CH |

| 4.02 | s | 2H | OCH₂ |

| 2.55 | s | 3H | Quinoline CH₃ |

| 1.35 | s | 6H | Gem-dimethyl |

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| 175.4 | Amide C=O |

| 168.2 | Carboxylic Acid C=O |

| 155.1 | Aromatic C-O |

| 148.9 | Aromatic C-N |

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary techniques that provide information about the functional groups present in this compound by measuring the vibrations of molecular bonds.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups. For instance, a broad peak in the region of 3400-3200 cm⁻¹ would indicate the N-H stretching of the primary amine and the O-H stretching of the carboxylic acid. A sharp peak around 1700 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid, while the amide carbonyl would appear around 1650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the quinoline moiety in this compound would produce strong signals in the Raman spectrum. This technique can be advantageous for analyzing aqueous samples, a scenario where FTIR is often limited due to strong water absorption nih.gov.

Expected Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3400-3200 | N-H, O-H | Stretching |

| 3000-2850 | C-H (aliphatic) | Stretching |

| 1710-1680 | C=O (acid) | Stretching |

| 1680-1630 | C=O (amide) | Stretching |

Mass Spectrometry (MS) Applications in Impurity Profiling and Fragmentation Studies

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for identifying potential impurities. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. In mass spectrometry, molecules can break apart into smaller, charged fragments, and the pattern of this fragmentation is a unique fingerprint of the molecule's structure chemguide.co.ukwikipedia.org.

Fragmentation of this compound in a mass spectrometer would likely occur at the weaker bonds, such as the ether linkage or the amide bond. The resulting fragmentation pattern can be used to confirm the connectivity of the different parts of the molecule. For example, a common fragmentation might involve the loss of the isopropyl group or the cleavage of the bond between the quinoline core and the side chain.

Chromatographic Separations for Purity and Isomer Analysis

Chromatographic techniques are essential for separating this compound from impurities and for analyzing its isomeric composition.

High-Performance Liquid Chromatography (HPLC) Method Development for Chiral and Achiral Separation

HPLC is the primary method for assessing the purity of this compound. An achiral HPLC method, typically using a C18 reversed-phase column, can separate this compound from impurities with different polarities.

Although this compound itself is not chiral, some of its potential precursors or related impurities might be. In such cases, a chiral HPLC method would be necessary to separate the enantiomers. This would involve using a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.

Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid |

| Gradient | 20% to 80% Acetonitrile over 15 minutes |

| Flow Rate | 1.0 mL/min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

GC-MS is a highly sensitive technique used to identify and quantify volatile and semi-volatile compounds emerypharma.comnih.govspectroscopyonline.comnih.gov. While this compound itself is not sufficiently volatile for direct GC-MS analysis, this technique is crucial for detecting volatile impurities that may be present from the synthesis process, such as residual solvents. For non-volatile compounds, derivatization can sometimes be employed to make them suitable for GC analysis emerypharma.com. Headspace GC-MS is particularly useful for analyzing trace levels of volatile compounds in a sample matrix emerypharma.com.

Table of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique utilized to determine the precise arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the substance of interest. The subsequent diffraction pattern of the X-rays provides detailed information about the crystal lattice, enabling the construction of a three-dimensional model of the molecule's structure at an atomic level.

As of the latest available data, a complete single-crystal X-ray diffraction analysis for the isolated solid-state form of this compound, also known as Furaneol or 2,5-dimethyl-4-hydroxy-3(2H)-furanone, is not publicly documented in comprehensive crystallographic databases. Consequently, detailed crystallographic parameters such as the crystal system, space group, and precise unit cell dimensions for the pure compound in its solid form are not available.

However, the molecular structure of this compound has been successfully elucidated within a biological context. A significant study focused on the enzymatic formation of this key strawberry flavor compound utilized X-ray crystallography to determine the structure of the enzyme Fragaria x ananassa enone oxidoreductase in a complex with this compound (referred to as HDMF in the study) nih.gov. While the primary focus of this research was the enzyme's catalytic mechanism, the crystallographic data provided a clear visualization of the this compound molecule as it is bound within the active site of the enzyme nih.gov.

This research, while not a dedicated solid-state structure determination of the pure ligand, confirms the molecular connectivity and conformation of this compound when interacting with its biological target. The study successfully resolved the crystal structure of the enzyme-ligand complex, offering valuable insights into the intermolecular interactions that govern its biological activity nih.gov.

Further research to obtain single crystals of pure this compound and perform a dedicated X-ray crystallographic analysis would be necessary to fully characterize its solid-state structure and provide the definitive crystallographic data absent from the current scientific literature.

Molecular Structure, Conformation, and Isomerism of Fema 4774

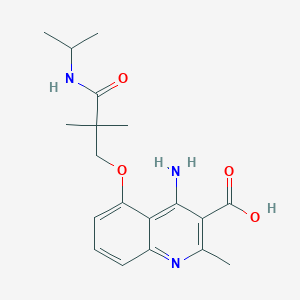

FEMA 4774, also known by its code S9632, is a chemical compound identified as 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid. medkoo.comchemscene.com Its molecular formula is C₁₉H₂₅N₃O₄, and it has a molecular weight of 359.42 g/mol . medkoo.comchemscene.comrwjbh.orgbiosynth.com The compound is registered under CAS number 1359963-68-0 and PubChem CID 66746559. medkoo.comchemscene.com

The chemical structure features a quinoline (B57606) core substituted with an amino group, a methyl group, and a carboxylic acid group. An ether linkage connects the quinoline ring to a chain containing a quaternary carbon, an amide group, and an isopropylamine (B41738) moiety. The structure can be represented by the SMILES string: CC1=C(C(=C2C(=N1)C=CC=C2OCC(C)(C)C(=O)NC(C)C)N)C(=O)O. medkoo.comchemscene.comrwjbh.orgbiosynth.comsigmaaldrich.commedchemexpress.com The InChI key is RHXLOOCFQPJWBW-UHFFFAOYSA-N. chemscene.commedchemexpress.com

Based on computational analysis, this compound has a topological polar surface area (TPSA) of 114.54 and a LogP of 2.75322. chemscene.com It is predicted to have 5 hydrogen bond acceptors and 3 hydrogen bond donors, with 6 rotatable bonds. chemscene.com These parameters provide some initial insight into the compound's polarity and flexibility.

Computational Chemistry and in Silico Modeling of Fema 4774

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to study the electronic structure and reactivity of molecules. These calculations can provide detailed information about molecular orbitals, charge distribution, and potential reaction pathways.

Density Functional Theory (DFT) Applications for Property Prediction

DFT is a widely used quantum mechanical method for calculating the electronic structure of atoms and molecules. It can be applied to predict various molecular properties, including thermochemical data, spectroscopic parameters, and descriptors related to molecular interactions. For FEMA 4774, some computationally derived properties have been reported. These include a topological polar surface area (TPSA) of 114.54, a calculated LogP of 2.75322, 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 6 rotatable bonds chemscene.com. These descriptors can provide initial insights into the molecule's polarity, lipophilicity, and flexibility, which are relevant for understanding its behavior in different environments and its potential to interact with other molecules.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. An MEP map shows the potential energy of a proton at various points around the molecule, indicating regions that are likely to attract or repel positively or negatively charged species. This information is valuable for understanding how a molecule might interact with other molecules, particularly in non-covalent interactions. While MEP mapping is a standard tool in computational chemistry, specific MEP data or studies for this compound were not found in the provided search results.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. By solving Newton's laws of motion for each atom, MD simulations can provide insights into a molecule's conformational flexibility, how it samples different spatial arrangements, and how it interacts with its surrounding environment, such as solvent molecules. This is particularly useful for understanding the dynamic behavior of flexible molecules like this compound in solution. Although molecular dynamics simulation is a relevant technique for studying molecular behavior, specific published results of MD simulations for this compound were not identified in the search results.

Ligand-Based and Structure-Based Computational Design Principles (Excluding Human Perception)

Computational design principles, broadly categorized as ligand-based and structure-based methods, can be applied to identify or design molecules with desired properties or interaction profiles. Ligand-based methods rely on the properties of known active molecules to infer the requirements for activity, while structure-based methods utilize the three-dimensional structure of a target (e.g., a protein binding site) to design molecules that fit and interact favorably with it. These principles can be used to explore how modifications to the chemical structure of a compound might affect its physical or chemical properties or its ability to interact with other molecules, based purely on computational evaluation of structural and energetic factors. The application of these principles to this compound, specifically excluding aspects related to human perception, would focus on its intrinsic molecular characteristics and potential interactions with other chemical entities based on computational models. No specific studies detailing the application of ligand-based or structure-based computational design principles for this compound were found in the provided search results.

Reaction Mechanism Elucidation Using Computational Methods

Computational methods, particularly quantum chemical calculations, are powerful tools for investigating chemical reaction mechanisms. By calculating the energies of reactants, transition states, and products, computational chemistry can help elucidate the step-by-step process of a chemical reaction, including identifying intermediates and determining activation energies. This provides a detailed understanding of how and why a reaction occurs. While these methods can be applied to study potential reactions involving this compound, specific computational studies focused on elucidating its reaction mechanisms were not found in the provided search results.

Biochemical Transformations and Biocatalytic Applications of Fema 4774 in Model Systems

Enzyme-Mediated Transformations in Cell-Free Extracts and Purified Systems

Enzyme-mediated transformations in cell-free extracts and purified enzyme systems are fundamental approaches in biochemistry to understand how specific enzymes interact with and modify chemical compounds. These studies typically involve incubating the compound of interest with enzyme preparations derived from biological sources, allowing for the identification of enzymatic reaction products and the characterization of the enzymes involved. While the concept of enzymatic reactions related to small molecules is a recognized area of study, particularly in the context of metabolism and biocatalysis fishersci.se, specific research detailing the enzyme-mediated transformations of FEMA 4774 in cell-free extracts or using purified enzyme systems was not identified in the consulted literature. Such studies would typically aim to elucidate the metabolic fate of this compound at a molecular level, identifying potential enzymatic cleavage, oxidation, reduction, or conjugation reactions.

Microbial Biotransformation Pathways and Identification of Metabolites

Microbial biotransformation involves the alteration of chemical compounds by microorganisms through their metabolic processes. This can lead to the formation of various metabolites, which may have different properties compared to the parent compound. Studies in this area often involve exposing microorganisms or microbial consortia to the target compound and analyzing the resulting transformation products using techniques such as chromatography and mass spectrometry. While the broader field of microbial biotransformation and metabolite identification is relevant for understanding the environmental fate or potential biological activity of compounds guidetopharmacology.org, specific pathways and metabolites resulting from the microbial biotransformation of this compound were not described in the consulted sources. One study mentioned the identification of a minor impurity (S9379) in batches of this compound (S9632) through LC/MS, but this relates to chemical synthesis impurities rather than microbial metabolites. flybase.org Research in this area for this compound would typically involve isolating microorganisms capable of transforming the compound, identifying the structures of the resulting metabolites, and potentially mapping the biochemical pathways involved.

Theoretical Exploration of Potential Biosynthetic Routes

The theoretical exploration of biosynthetic routes focuses on hypothesizing or predicting how a chemical compound might be synthesized in living organisms through a series of enzyme-catalyzed steps starting from simpler precursors. This often involves analyzing the chemical structure of the compound and comparing it to known biosynthetic pathways of similar molecules. While the term "biosynthetic" appears in general contexts related to chemical and biological research nih.govuni.lu, no specific theoretical exploration or proposed pathways for the biosynthesis of this compound were found in the consulted literature. The available information primarily discusses the chemical synthesis of this compound guidetopharmacology.orgnih.gov, which are laboratory-based manufacturing processes rather than biological synthesis routes. Research into potential biosynthetic routes for this compound would be a theoretical exercise based on its structural features and known biochemical reactions, aiming to understand if and how this molecule could potentially be produced by biological systems.

Applications of Biocatalysis for Analog Synthesis

Biocatalysis, the use of enzymes or microorganisms to catalyze chemical reactions, offers an environmentally friendly and often highly selective approach for synthesizing chemical compounds, including analogs of existing molecules. fishersci.se Enzymes can be employed to perform specific transformations, such as hydrolysis, oxidation, reduction, or the formation of new carbon-carbon or carbon-heteroatom bonds, which can be challenging to achieve through traditional chemical synthesis. While biocatalysis is a valuable tool in organic synthesis fishersci.se, and this compound has been mentioned in the context of sweetness enhancers alongside compounds like rebaudioside I which can be prepared biocatalytically fishersci.sefishersci.ca, specific applications of biocatalysis for the synthesis of this compound or its analogs were not detailed in the consulted research. Exploring the biocatalytic synthesis of this compound analogs would involve identifying enzymes or microbial systems capable of modifying the this compound structure or catalyzing the formation of related compounds with potentially altered or improved properties.

Molecular Interaction Studies of Fema 4774 with Non Human/non Clinical Systems

Biophysical Characterization of Binding to Isolated Receptor Components (e.g., T1R2/T1R3 subunits in in vitro assays)

Biophysical investigations are fundamental to understanding the molecular-level interactions between FEMA 4774 and the sweet taste receptor. These studies frequently employ in vitro assay systems utilizing isolated receptor components or cells engineered to express these components.

Available research indicates that this compound functions as a positive allosteric modulator of the T1R2/T1R3 receptor in in vitro settings researchgate.netachems.org. In its role as a PAM, the compound does not directly activate the receptor but rather potentiates the response elicited by orthosteric agonists, such as sucrose (B13894) researchgate.net. In vitro studies have demonstrated that the presence of this compound can lead to a decrease in the EC50 (half maximal effective concentration) and Hill coefficient values for sucrose achems.org. This suggests an increase in the receptor's sensitivity to sucrose and an alteration in the cooperative binding of sucrose when the modulator is present achems.org.

Specifically, one study reported that this compound, at a concentration of 0.03 mM, resulted in an approximate 2.5-fold decrease in both the sucrose EC50 and Hill coefficient values within an in vitro T1R2/T1R3 assay system achems.org. This finding implies that a lower concentration of sucrose is needed to achieve half of the maximal receptor response when this compound is present achems.org. Furthermore, this compound has been shown to significantly enhance the affinity of sucrose for its binding site on the sweet taste receptor, characterized by a reported alpha (α) value of 30 researchgate.net. This high alpha value supports its classification as a pure PAM and indicates a substantial potentiation effect on sucrose binding researchgate.net.

It has been observed that at the same concentration (0.03 mM), this compound did not produce a measurable effect on the concentration-response profiles of fructose (B13574) and glucose in the same in vitro system achems.org. This suggests a degree of selectivity in its allosteric modulation, appearing to preferentially enhance the response to sucrose compared to other common caloric sweeteners like fructose and glucose achems.org.

While detailed kinetic parameters, such as association and dissociation rates, were not extensively found in the available literature, the documented changes in EC50 and affinity provide substantial evidence of a direct allosteric interaction with the T1R2/T1R3 receptor complex researchgate.netachems.org.

Table 1: Effect of this compound on Sucrose Binding Parameters (In Vitro)

| Parameter | Sucrose Alone | Sucrose + 0.03 mM this compound | Fold Change |

| EC50 | Baseline | Decreased | ~2.5-fold decrease achems.org |

| Hill Coefficient | Baseline | Decreased | ~2.5-fold decrease achems.org |

| Affinity (α) | 1 | 30 | 30-fold increase researchgate.net |

Note: The fold changes for EC50 and Hill Coefficient are based on reported approximate values.

Interactions with Defined Food Matrix Components (e.g., Proteins, Polysaccharides, Lipids)

The behavior of a flavor compound within a food matrix is significantly influenced by its interactions with constituent components such as proteins, polysaccharides, and lipids. These interactions can impact the compound's distribution, stability, volatility, and consequently, its release and perception during consumption.

Specific studies investigating the adsorption and complexation phenomena of this compound with defined food matrix components like individual proteins, polysaccharides (e.g., starches, gums), or lipids were not identified in the available search results. Interactions such as binding to protein sites, entrapment within polysaccharide networks, or partitioning into lipid phases could substantially affect the effective concentration of this compound available to interact with taste receptors upon ingestion. The limited availability of specific data in this area suggests a need for further research to comprehensively characterize this compound's behavior in the complex environment of food systems at a molecular level.

Detailed research specifically addressing the volatility and release characteristics of this compound in defined model food systems was also not found. The release of flavor compounds from the food matrix into the oral cavity is a crucial step for the perception of taste. Factors including the compound's vapor pressure, its solubility within different phases of the food matrix, and its interactions with matrix components (as discussed in Section 7.2.1) all contribute to its release profile. Studies employing simplified model systems, such as basic aqueous solutions, emulsions, or gels containing controlled amounts of proteins, polysaccharides, or lipids, could provide valuable data on how these components influence the rate and extent of this compound release.

Encapsulation Technologies for Controlled Release in Non-Biological Matrices

Information concerning the application of encapsulation technologies specifically for the controlled release of this compound within non-biological matrices was not identified within the scope of the conducted searches. Encapsulation is a widely used technique in the food industry aimed at protecting sensitive flavor compounds, regulating their release rate, or masking undesirable tastes or odors. Common materials used for encapsulation include polysaccharides, proteins, and lipids. Research in this area for this compound would typically involve evaluating the effectiveness of various encapsulation methods (e.g., spray drying, coacervation, extrusion) and matrix materials in retaining this compound and facilitating its release under specific conditions relevant to food consumption or processing.

Environmental Fate and Degradation Mechanisms of Fema 4774

Advanced Research Methodologies and Future Directions in Fema 4774 Research

Integration of High-Throughput Screening for New Chemical Entities (Non-Biological Targets)

High-Throughput Screening (HTS) is a cornerstone of modern chemical research, enabling the rapid assessment of large chemical libraries. While traditionally focused on biological targets, HTS is increasingly applied to identify new chemical entities with specific physicochemical properties for non-biological applications.

In the context of FEMA 4774, HTS could be instrumental in identifying novel compounds with similar or enhanced flavor-modulating capabilities. The process would involve screening vast libraries of structurally diverse molecules to find those that interact with specific chemical sensors or systems, mimicking the allosteric modulation effect of this compound. This could lead to the discovery of new flavor enhancers or modifiers with different properties, such as improved stability or solubility.

Detailed Research Findings: Current HTS technologies utilize automated liquid handlers, plate readers, and sophisticated data analysis software to process thousands of compounds per day. For a compound like this compound, a typical HTS workflow for non-biological targets might involve assays that measure changes in physical properties, such as fluorescence or absorbance, in the presence of a target chemical system. The goal would be to identify "hits"—compounds that exhibit a desired chemical interaction. These hits would then undergo further analysis to confirm their activity and determine their structure-activity relationship. While specific HTS campaigns for non-biological targets related to this compound have not been detailed in publicly available literature, the methodology remains a powerful tool for future research in this area.

Hypothetical Data from a High-Throughput Screening Campaign for this compound Analogs:

| Compound ID | Structural Class | Assay Signal (Fluorescence Units) | Hit Classification |

|---|---|---|---|

| F-001 | Quinoline (B57606) Derivative | 15,234 | Strong Hit |

| F-002 | Pyridine Derivative | 8,976 | Moderate Hit |

| F-003 | Benzene Derivative | 1,245 | Inactive |

| F-004 | Quinoline Derivative | 14,890 | Strong Hit |

Application of Artificial Intelligence and Machine Learning in Molecular Discovery and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid analysis of complex datasets and the prediction of molecular properties. nih.govresearchgate.net These technologies can accelerate the discovery of new molecules with desired characteristics, reducing the time and cost associated with traditional experimental approaches. nih.govaxxam.com

For this compound, AI and ML algorithms could be trained on existing data of known flavor modifiers to predict the properties of novel, un-synthesized compounds. nih.govresearchgate.net This predictive power allows researchers to prioritize the synthesis of molecules with the highest probability of success. Generative AI models can even design entirely new chemical structures that are optimized for specific flavor-modulating activities. axxam.com

Detailed Research Findings: Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be developed to correlate the chemical structure of compounds with their observed activities. nih.gov For this compound, a QSAR model could be built using a dataset of quinoline derivatives and their corresponding sweetness enhancement factors. This model could then be used to predict the activity of new derivatives, guiding the design of more potent flavor modulators. While specific AI/ML models for this compound are not yet published, the general applicability of these methods in chemical discovery is well-established. nih.govaxxam.com

Predicted Properties of Hypothetical this compound Analogs Using a Machine Learning Model:

| Compound ID | Molecular Weight ( g/mol ) | Predicted Sweetness Enhancement Factor | Predicted Solubility (mg/L) |

|---|---|---|---|

| F-006 | 373.45 | 2.1 | 150 |

| F-007 | 387.48 | 2.5 | 125 |

| F-008 | 360.41 | 1.8 | 200 |

| F-009 | 401.51 | 2.8 | 100 |

Development of Novel Microfluidic Platforms for Synthesis and Analysis

Microfluidics, the science of manipulating small amounts of fluids in channels with dimensions of tens to hundreds of micrometers, offers significant advantages for chemical synthesis and analysis. nih.govnih.gov These platforms allow for precise control over reaction conditions, enhanced reaction rates, and the ability to perform high-throughput experiments with minimal reagent consumption.

The synthesis of this compound and its analogs could be significantly optimized using microfluidic reactors. These systems can provide superior control over temperature, pressure, and reaction time, leading to higher yields and purity. Furthermore, microfluidic devices can be integrated with analytical techniques, such as mass spectrometry, to enable real-time monitoring and analysis of chemical reactions.

Detailed Research Findings: Microfluidic platforms have been successfully employed for a wide range of chemical transformations, including multi-step syntheses. nih.govnih.gov For a molecule with the complexity of this compound, a multi-step microfluidic synthesis could be designed to improve efficiency and safety. While the application of microfluidics to the specific synthesis of this compound has not been reported, the technology's potential to enhance complex organic syntheses is widely recognized.

Comparison of Conventional and Microfluidic Synthesis of a Hypothetical this compound Precursor:

| Parameter | Conventional Batch Synthesis | Microfluidic Synthesis |

|---|---|---|

| Reaction Time | 12 hours | 30 minutes |

| Yield | 75% | 92% |

| Purity | 88% | 98% |

| Reagent Consumption | 500 mL | 5 mL |

Multidisciplinary Research Collaborations in Chemical and Environmental Sciences

The comprehensive understanding of a chemical compound's lifecycle and impact requires a multidisciplinary approach. Collaborations between chemical and environmental scientists are essential for evaluating the potential environmental fate and effects of new chemical entities like this compound.

Such collaborations would focus on assessing the biodegradability, persistence, and potential for bioaccumulation of this compound. This research is critical for ensuring the environmental sustainability of any new chemical product. By integrating environmental considerations early in the research and development process, chemists can design greener and more sustainable molecules.

Detailed Research Findings: Multidisciplinary research initiatives are becoming increasingly common in the chemical sciences. These collaborations bring together experts from various fields to address complex scientific challenges. For this compound, a collaborative project might involve synthetic chemists, analytical chemists, environmental toxicologists, and computational modelers. The goal of such a project would be to build a comprehensive profile of the compound's environmental behavior. While specific collaborative studies on this compound are not yet in the public domain, the framework for such research is well-established within the scientific community.

Potential Research Areas in a Multidisciplinary Study of this compound:

| Research Area | Lead Discipline | Key Objectives |

|---|---|---|

| Synthesis of Radiolabeled this compound | Synthetic Chemistry | To produce a tracer for environmental fate studies. |

| Biodegradation Pathway Analysis | Environmental Microbiology | To identify microorganisms and enzymes capable of degrading this compound. |

| Aquatic Toxicity Assessment | Ecotoxicology | To determine the potential impact of this compound on aquatic organisms. |

Q & A

Q. What is the molecular mechanism by which FEMA 4774 enhances sucrose sweetness in human taste receptors?

this compound acts as a positive allosteric modulator of the T1R2/T1R3 heterodimer, the human sweet taste receptor. In vitro studies demonstrate that it reduces the EC50 of sucrose in a dose-dependent manner (0–50 μM) and increases sucrose-receptor binding affinity, with an α-value of 30, indicating significant cooperativity . Methodologically, this can be validated using calcium flux assays in HEK293 cells expressing T1R2/T1R3, paired with Schild regression analysis to quantify allosteric modulation .

Q. How should this compound be prepared for in vitro studies to ensure solubility and stability?

this compound is soluble in DMSO at ≥41.67 mg/mL (≥116 mM) but shows limited solubility in aqueous buffers. For in vitro assays, prepare stock solutions in DMSO and dilute in assay buffer to avoid precipitation. Note that prolonged exposure to air may degrade DMSO’s solvent capacity; use freshly aliquoted batches and validate concentrations via LC/MS .

Q. What are the critical parameters for designing in vivo pharmacokinetic studies with this compound?

Key parameters include:

- Dosing route : Oral administration is standard, with formulations using 0.5% methylcellulose or 1% Tween-80 .

- Toxicity endpoints : Monitor micronucleus formation in polychromatic erythrocytes at high doses (e.g., 2000 mg/kg in CD-1 mice) .

- Bioavailability : Use LC-MS/MS to quantify plasma concentrations, as this compound lacks intrinsic fluorescence .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo toxicity data for this compound?

In vitro studies highlight this compound’s sweet-enhancing efficacy, but in vivo data reveal micronucleus formation at high doses. To address this:

- Perform dose-range toxicity studies with histopathology and comet assays to assess genotoxicity mechanisms .

- Compare metabolite profiles (via HPLC-MS) between species to identify toxicokinetic differences .

- Use knockout mouse models (T1R2/T1R3-deficient) to isolate receptor-mediated vs. off-target effects .

Q. What experimental strategies can optimize this compound’s selectivity for T1R2/T1R3 over off-target receptors?

- Conduct molecular docking simulations using T1R2/T1R3 crystal structures (PDB: 7SQX) to identify key binding residues .

- Synthesize structural analogs with modifications to the quinoline-carboxylic acid moiety and test selectivity via GPCR panels .

- Validate specificity using radioligand displacement assays with [³H]-sucrose in competitive binding studies .

Q. How do physicochemical properties (e.g., logP, tPSA) influence this compound’s pharmacokinetic profile?

this compound’s logP (3.48) and tPSA (115 Ų) suggest moderate membrane permeability but limited blood-brain barrier penetration. To improve bioavailability:

- Use prodrug strategies (e.g., esterification of the carboxylic acid group) to enhance solubility .

- Apply PBPK modeling to predict tissue distribution and optimize dosing regimens .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- For EC50/IC50 calculations, use non-linear regression (e.g., GraphPad Prism’s log[agonist] vs. response model) .

- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons in toxicity studies .

- Address variability in micronucleus assays via Poisson regression to model rare-event data .

Data Contradictions and Validation

Q. Why do solubility values for this compound vary across sources (e.g., 41.67 mg/mL vs. 40 mg/mL in DMSO)?

Discrepancies may arise from batch-specific purity differences (≥98% purity required) or hygroscopic DMSO degradation. Validate solubility via Karl Fischer titration and dynamic light scattering to confirm colloidal stability .

Q. How reliable is this compound’s GRAS (Generally Recognized as Safe) status given its in vivo genotoxicity?

The GRAS designation by FEMA’s Expert Panel (2012) was based on acute toxicity thresholds (<2000 mg/kg). However, chronic exposure risks require further investigation via OECD Guideline 489 (in vivo micronucleus assay) and Ames tests to rule out mutagenicity .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.